N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine
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Overview
Description
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine is a chemical compound with the molecular formula C15H18BNO2 and a molecular weight of 255.12 g/mol . This compound is known for its unique structure, which includes a boronic acid group, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine typically involves the reaction of 2-bromobenzyl alcohol with N-methyl-M-tolylamine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with a boronic acid derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent sensors for detecting saccharides and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and diagnostic tools. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be detected using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
4-N-methyl-N’-(2-dihydroxyborylbenzyl)-benzonitrile: A close derivative used as a selective sensor for fluoride ions.
N-(2-Dihydroxyborylbenzyl)-N-methylm-tolylamine: Another similar compound with applications in fluorescence-based sensing.
Uniqueness
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to form stable boronate esters makes it particularly valuable in the development of sensors and diagnostic tools .
Properties
CAS No. |
436845-46-4 |
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Molecular Formula |
C15H18BNO2 |
Molecular Weight |
255.12 g/mol |
IUPAC Name |
[2-[(N,3-dimethylanilino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H18BNO2/c1-12-6-5-8-14(10-12)17(2)11-13-7-3-4-9-15(13)16(18)19/h3-10,18-19H,11H2,1-2H3 |
InChI Key |
WNZUWEHMTXCSPU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CN(C)C2=CC=CC(=C2)C)(O)O |
Origin of Product |
United States |
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